molecular formula C11H5Cl2NO4 B1622147 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride CAS No. 380871-34-1

5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride

Cat. No.: B1622147
CAS No.: 380871-34-1
M. Wt: 286.06 g/mol
InChI Key: UEBNEDSLYXBEMR-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride: is an organic compound that belongs to the class of aromatic heterocyclic compounds It contains a furan ring substituted with a 2-chloro-5-nitrophenyl group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride typically involves the reaction of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and controlled environments to ensure high yield and purity. The process generally includes the following steps:

    Preparation of the starting material: 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid is synthesized through a series of reactions involving nitration and chlorination of the furan ring.

    Conversion to acid chloride: The carboxylic acid is then treated with thionyl chloride under reflux conditions to produce the desired acid chloride.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the carbonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan-2,5-dicarboxylic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution Products: Amides, esters, and thioesters.

    Reduction Products: 5-(2-Chloro-5-aminophenyl)furan-2-carbonyl chloride.

    Oxidation Products: Furan-2,5-dicarboxylic acid derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Material Science: It is utilized in the preparation of polymers and advanced materials due to its reactive functional groups.

Biology and Medicine:

    Drug Development: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

Industry:

    Polymer Production: It is used in the production of high-performance polymers and resins.

    Agrochemicals: The compound is investigated for its potential use in the synthesis of agrochemicals.

Comparison with Similar Compounds

  • 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid
  • 5-(2-Chloro-5-aminophenyl)furan-2-carbonyl chloride
  • 5-(2-Chloro-5-nitrophenyl)furan-2,5-dicarboxylic acid

Comparison:

  • 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride is unique due to the presence of both a carbonyl chloride group and a nitro group, which makes it highly reactive and versatile in organic synthesis.
  • 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid lacks the carbonyl chloride group, making it less reactive towards nucleophiles.
  • 5-(2-Chloro-5-aminophenyl)furan-2-carbonyl chloride has an amino group instead of a nitro group, which alters its reactivity and potential applications.
  • 5-(2-Chloro-5-nitrophenyl)furan-2,5-dicarboxylic acid contains two carboxylic acid groups, making it more suitable for polymer production.

Properties

IUPAC Name

5-(2-chloro-5-nitrophenyl)furan-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2NO4/c12-8-2-1-6(14(16)17)5-7(8)9-3-4-10(18-9)11(13)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBNEDSLYXBEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403659
Record name 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380871-34-1
Record name 5-(2-Chloro-5-nitrophenyl)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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